Doxazosin

Catalog No.
S526549
CAS No.
74191-85-8
M.F
C23H25N5O5
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxazosin

CAS Number

74191-85-8

Product Name

Doxazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)

InChI Key

RUZYUOTYCVRMRZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Solubility

0.8%
7.90e-01 g/L

Synonyms

1 (4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine, Alfamedin, Apo Doxazosin, Apo-Doxazosin, Cardular, Cardura, Carduran, Carduran Neo, ct, doxazosin von, Diblocin, Doxa Puren, Doxa-Puren, Doxacor, Doxagamma, Doxamax, Doxatensa, DoxaUro, Doxazomerck, Doxazosin, Doxazosin AL, Doxazosin Apogepha, Doxazosin AZU, Doxazosin beta, Doxazosin findusFit, Doxazosin Heumann, Doxazosin Klast, Doxazosin Mesylate, Doxazosin Monohydrochloride, Doxazosin ratiopharm, Doxazosin Stada, doxazosin von ct, Doxazosin Wolff, Doxazosin-ratiopharm, Doxazosin-Wolff, Doxazosina Alter, Doxazosina Cinfa, Doxazosina Combino Pharm, Doxazosina Geminis, Doxazosina Normon, Doxazosina Pharmagenus, Doxazosina Ratiopharm, Doxazosina Ur, Gen Doxazosin, Gen-Doxazosin, Jutalar, Mesylate, Doxazosin, Monohydrochloride, Doxazosin, MTW Doxazosin, MTW-Doxazosin, Neo, Carduran, Novo Doxazosin, Novo-Doxazosin, Progandol Neo, ratio Doxazosin, ratio-Doxazosin, Ratiopharm, Doxazosina, UK 33274, UK-33274, UK33274, Uriduct, von ct, doxazosin, Zoxan

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Description

The exact mass of the compound Doxazosin is 451.18557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Prazosin. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Doxazosin in Hypertension Management

Doxazosin is a medication classified as an alpha-1 adrenergic receptor antagonist. Originally developed for the treatment of high blood pressure (hypertension), its use for this purpose has become less common. While research shows it can effectively lower blood pressure [], current guidelines generally recommend other medications as first-line therapy due to potential side effects [].

However, studies suggest doxazosin can still be a safe and effective option for some patients, particularly as third-line therapy when other medications haven't achieved sufficient blood pressure control [].

Doxazosin for Benign Prostatic Hyperplasia

One of the more established uses of doxazosin today is in the treatment of benign prostatic hyperplasia (BPH), a condition where the prostate gland enlarges. By relaxing the muscles in the prostate and bladder neck, doxazosin can improve symptoms associated with BPH, such as difficulty urinating and frequent urination [, ].

Research has shown doxazosin to be effective in both hypertensive and normotensive men (men with or without high blood pressure) with BPH [].

Doxazosin is a medication primarily classified as an alpha-adrenergic antagonist. It is utilized in the management of hypertension and benign prostatic hyperplasia, conditions characterized by elevated blood pressure and enlarged prostate, respectively. Doxazosin works by selectively blocking the alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance, which effectively lowers blood pressure. Additionally, it relaxes the smooth muscles in the prostate and bladder neck, facilitating improved urinary flow in patients with benign prostatic hyperplasia .

The chemical formula for doxazosin is C23H25N5O5C_{23}H_{25}N_{5}O_{5}, with a molecular weight of approximately 451.4751 g/mol. Its structure includes a quinazoline core, which is characteristic of many drugs in its class .

As mentioned earlier, doxazosin acts as a competitive antagonist at alpha-1 adrenergic receptors. It binds reversibly to these receptors, preventing norepinephrine from binding and exerting its vasoconstrictive (blood vessel narrowing) effects. This leads to relaxation of blood vessels and a decrease in peripheral vascular resistance, ultimately lowering blood pressure [].

In the case of BPH, doxazosin relaxes the smooth muscle in the prostate gland and bladder neck, allowing for easier urine flow [].

Other Reactions

Doxazosin may undergo metabolic reactions in the liver to form inactive metabolites that are eventually eliminated from the body [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder [].
  • Molecular Formula: C23H22N4O2 [].
  • Molecular Weight: 406.47 g/mol [].
  • Melting Point: 222-224 °C [].
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform [].
  • pKa: Not readily available.

Doxazosin is generally well-tolerated, but some potential side effects include dizziness, lightheadedness, fatigue, and headache []. The most concerning side effect is a sudden drop in blood pressure upon standing (orthostatic hypotension), which can lead to fainting [].

Doxazosin is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations []. It can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxazosin [].

Doxazosin undergoes various metabolic transformations primarily in the liver. The major metabolic pathways include O-demethylation and hydroxylation, facilitated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4. These reactions yield inactive metabolites that are subsequently excreted via urine . The metabolic process is crucial for determining the pharmacokinetics and efficacy of the drug.

As an alpha-1 adrenergic antagonist, doxazosin exhibits significant biological activity by inhibiting the post-synaptic alpha-1 receptors located on vascular smooth muscle. This inhibition leads to relaxation of blood vessels, resulting in decreased blood pressure and improved urinary flow in benign prostatic hyperplasia patients. The drug's effects can be dose-dependent, with common side effects including dizziness, fatigue, and orthostatic hypotension .

The synthesis of doxazosin involves several steps starting from readily available precursors in organic chemistry. A typical synthetic route includes:

  • Formation of the Quinazoline Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Functional Groups: Subsequent reactions introduce methoxy groups and other substituents critical for its biological activity.
  • Final Modifications: The final steps involve modifications to enhance solubility and bioavailability.

The synthesis process can vary based on the specific route chosen but generally adheres to principles of organic synthesis involving nucleophilic substitutions and cyclization reactions .

Doxazosin has several clinical applications:

  • Hypertension Management: It is effective in lowering blood pressure by causing vasodilation.
  • Benign Prostatic Hyperplasia Treatment: Doxazosin alleviates urinary symptoms associated with prostate enlargement.
  • Post-Traumatic Stress Disorder: It has shown efficacy in reducing nightmares associated with this condition .

Additionally, doxazosin is available in both immediate-release and extended-release formulations, with the latter providing more stable plasma concentrations over time .

Doxazosin interacts with various medications and substances:

  • Phosphodiesterase Type 5 Inhibitors: Co-administration can increase the risk of hypotension.
  • Other Antihypertensives: Concurrent use may potentiate blood pressure-lowering effects.
  • Alcohol: May exacerbate side effects like dizziness or lightheadedness .

Patients are advised to consult healthcare providers regarding potential interactions before starting treatment with doxazosin.

Doxazosin belongs to a class of drugs known as alpha-adrenergic antagonists. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
PrazosinAlpha-1 antagonistShorter half-life; primarily used for hypertension
TerazosinAlpha-1 antagonistLonger half-life than prazosin; used for BPH
AlfuzosinAlpha-1 antagonistSelective for alpha-1A receptors; fewer cardiovascular effects
SilodosinAlpha-1 antagonistHighly selective for alpha-1A receptors; minimal side effects

Doxazosin's uniqueness lies in its dual action on both hypertension and benign prostatic hyperplasia, along with its extended-release formulation that minimizes peak-to-trough fluctuations in plasma concentration .

The synthesis of doxazosin relies on well-established quinazoline chemistry methodologies that have been refined over decades of pharmaceutical development. Traditional synthetic pathways for quinazoline derivatives form the foundation for doxazosin manufacturing processes.

The Niementowski synthesis represents one of the most fundamental approaches for quinazoline preparation [1]. This method involves the reaction of 3 or 4-substituted anthranilic acid with formamide at temperatures ranging from 125-130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates [1]. The reaction proceeds through a cyclization mechanism that forms the essential quinazoline core structure required for doxazosin synthesis.

The Grimmel-Guinther-Morgan synthesis provides an alternative pathway utilizing o-amino benzoic acids heated with amines in the presence of phosphorous trichloride in toluene for two hours [1]. This approach generates 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines, which serve as versatile intermediates for further functionalization [1].

The isatoic anhydride route offers enhanced synthetic efficiency through its ability to react readily with amines to form dihydro-4-oxoquinazolines by refluxing in ethyl orthoformate for 1-6 hours without requiring isolation of intermediate amides [1]. This telescoped approach reduces the number of isolation steps and improves overall process economics.

A highly employed method for 4(3H)-quinazolinone synthesis involves the acylation of anthranilic acid with acyl chloride, followed by subsequent ring closure with acetic anhydride [2]. This two-step process provides reliable access to the quinazoline framework with good yields and straightforward purification procedures.

Novel Process Optimization Strategies (e.g., Step Reduction)

Modern pharmaceutical manufacturing demands increasingly efficient synthetic routes that minimize waste, reduce complexity, and improve overall yield. Several innovative strategies have emerged for optimizing doxazosin synthesis through step reduction and process intensification.

One-pot multicomponent reactions represent a significant advancement in quinazoline synthesis efficiency. Three-component reactions involving aldehydes, urea or thiourea, and dimedone have demonstrated the ability to produce quinazoline compounds efficiently under optimized conditions [3]. These reactions achieve yields up to 97% in reaction times as short as 40 minutes under appropriate catalytic conditions [3].

Telescoped synthetic approaches have proven particularly valuable for complex quinazoline synthesis. A notable example involves a four-step preparation of key 2-amino-4-bromo-3-fluorobenzonitrile intermediates in a telescoped manner, followed by aromatic chlorination using N-chlorosuccinimide and catalytic hydrochloric acid [4]. This approach achieved 39% overall yield and 99.5 area % high-performance liquid chromatography purity over nine chemical steps with only five isolations [4].

Metal-free synthesis methodologies have gained prominence due to their environmental advantages and reduced complexity. A novel metal-free synthetic method for 2-substituted quinazoline derivatives utilizes 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen [5]. This system employs a catalytic amount of boron trifluoride etherate (10 mol%) as a Lewis acid to facilitate efficient oxidative condensation and intramolecular cyclization [5].

Continuous flow processes offer significant advantages for large-scale quinazoline synthesis. The development of scalable continuous flow processes addresses traditional limitations of batch processes, particularly temperature control issues and stability concerns [6]. These systems combine plug flow and continuous stirred tank reactors to address reactor fouling caused by precipitation of inorganic solids [6].

The elimination of wasteful product handling represents another critical optimization strategy. Modern processes reduce the use of multiple reactors and minimize cleanup requirements, making manufacturing more industrially viable [7]. These improvements result in substantial cost reductions and improved environmental performance.

Mesylate Salt Formation Techniques

The formation of doxazosin mesylate represents a critical step in the manufacturing process, as the mesylate salt form provides enhanced stability, solubility, and bioavailability compared to the free base form. Mesylate salt formation techniques have been extensively optimized to ensure consistent product quality and manufacturing efficiency.

The standard mesylate salt formation process involves dissolving doxazosin base in a polar aprotic solvent selected from acetonitrile, acetone, or dichloromethane [8] [7]. Acetone has emerged as the preferred solvent due to its favorable solubility characteristics and ease of handling [7]. The dissolution process typically occurs at controlled temperatures to prevent degradation of the active pharmaceutical ingredient.

Critical temperature control during mesylate salt formation requires maintaining reaction temperatures below 40°C for doxazosin base preparation [7]. The mesylate salt formation specifically involves cooling the doxazosin solution to 10-15°C before adding methanesulfonic acid [7]. This temperature control prevents thermal decomposition and ensures optimal crystal formation.

The mesylate salt formation reaction involves the addition of methanesulfonic acid (0.33 mol equivalents) to the cooled doxazosin solution with stirring for 10-15 minutes at 10-15°C [7]. The stoichiometric ratio of acid to base must be carefully controlled to achieve complete salt formation without excess acid that could lead to impurity formation.

Purification of the doxazosin mesylate salt employs polar solvents such as methanol, ethanol, n-butanol, or isopropanol, with methanol being the primary choice [7]. The purification process involves recrystallization techniques that remove residual impurities and ensure consistent crystal morphology.

Quality control considerations for mesylate salt formation include monitoring for the potential formation of alkyl mesylate esters, which represent highly toxic impurities [9]. Specifications must include appropriate limits for these impurities, and analytical methods must be capable of detecting them at trace levels [9].

Critical Process Parameters in Industrial Synthesis

Industrial synthesis of doxazosin requires precise control of numerous process parameters to ensure consistent product quality, yield, and regulatory compliance. These critical process parameters have been identified through extensive process development and validation studies.

Temperature control represents perhaps the most critical parameter in doxazosin synthesis. The condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine must be conducted at 20-25°C for optimal results [7]. Higher temperatures can lead to side reactions and impurity formation, while lower temperatures may result in incomplete reaction.

Solvent selection and purity significantly impact reaction outcomes. Tetrahydrofuran has been identified as the preferred solvent for the preparation of doxazosin base [7]. The solvent must be anhydrous to prevent hydrolysis reactions and must meet pharmaceutical-grade specifications to avoid introducing impurities.

Reaction time optimization ensures complete conversion while minimizing impurity formation. The coupling reaction typically requires 2 hours of stirring at controlled temperature [7]. Extended reaction times can lead to over-reaction and degradation products, while insufficient reaction time results in incomplete conversion and reduced yields.

Catalyst and reagent specifications require careful attention to purity and activity. When N,N-carbonyl diimidazole is used as a coupling agent, the reaction mixture must be stirred at 20-25°C for 2 hours to ensure complete activation [7]. The quality of coupling agents directly impacts reaction efficiency and product purity.

Atmosphere control during synthesis prevents oxidative degradation and side reactions. Many steps require inert atmosphere conditions using nitrogen or argon to exclude moisture and oxygen [7]. This control is particularly critical during metal-catalyzed steps and when handling sensitive intermediates.

Purification and isolation parameters must be optimized for each synthetic step. Crystallization conditions, including solvent choice, temperature profiles, and seeding strategies, directly impact product purity and yield [7]. These parameters require validation across multiple batches to ensure reproducibility.

Green Chemistry Approaches in Doxazosin Production

The pharmaceutical industry has increasingly embraced green chemistry principles to reduce environmental impact, improve sustainability, and enhance process efficiency. Several innovative green chemistry approaches have been developed for doxazosin and related quinazoline synthesis.

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications. Ultrasonic irradiation has enabled solvent-free reactions for quinazoline synthesis, eliminating the need for hazardous organic solvents [10]. These reactions can be performed under ambient conditions with ultrasonic waves providing the necessary activation energy for efficient product formation [10].

Carbon dioxide utilization as a building block offers an environmentally benign approach to quinazoline synthesis. A solvent-free synthesis of quinazoline-2,4(1H,3H)-diones uses carbon dioxide (1 bar) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene [11]. This method achieved 97% yield for 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which serves as a key intermediate for doxazosin synthesis [11].

Photocatalytic approaches using visible light have emerged as sustainable alternatives to traditional thermal processes. Curcumin-sensitized titanium dioxide nanoparticles enable visible light-driven photocatalysis for quinazoline derivative synthesis [3]. Under optimized conditions with light intensity of 100 mW/cm², catalyst concentration of 1 mg/mL, and reaction time of 40 minutes, this method achieved 97% product yield [3].

Recyclable catalyst systems address the sustainability concerns associated with catalyst disposal and metal contamination. Magnetic nanoparticle catalysts based on graphene oxide can be easily separated and recycled multiple times without significant loss of activity [12]. These catalysts maintain high efficiency over four consecutive cycles with minimal performance degradation [12].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods. Microwave irradiation accelerates quinazoline formation reactions while reducing energy consumption and reaction times [10]. These methods typically achieve excellent yields in significantly shorter reaction times compared to conventional thermal processes [10].

Biocatalytic approaches offer highly selective and environmentally friendly synthesis options. Enzymatic processes operate under mild conditions, require less energy, and generate fewer toxic byproducts compared to traditional chemical synthesis [13]. These methods are particularly effective for asymmetric synthesis requirements and complex structural modifications [13].

Green solvent alternatives have been developed to replace hazardous traditional solvents. Water-based reactions, ionic liquids, and biodegradable solvents provide safer alternatives while maintaining reaction efficiency [13]. These solvents reduce environmental impact and improve worker safety during manufacturing operations [13].

Atom economy optimization ensures maximum utilization of starting materials and minimizes waste generation. Modern synthetic routes for doxazosin focus on reactions that incorporate the maximum number of atoms from reactants into the final product [5]. This approach reduces raw material consumption and minimizes waste disposal requirements [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

451.18556891 g/mol

Monoisotopic Mass

451.18556891 g/mol

Boiling Point

718

Heavy Atom Count

33

LogP

2.1
3.3 (LogP)
2.1

Appearance

Solid powder

Melting Point

275-277
289 - 290 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NW1291F1W8

Related CAS

77883-43-3 (mesylate)

Drug Indication

Doxazosin is indicated to treat the symptoms of benign prostatic hypertrophy, which may include urinary frequency, urgency, and nocturia, among other symptoms. In addition, doxazosin is indicated alone or in combination with various antihypertensive agents for the management of hypertension. Off-label uses of doxazosin include the treatment of pediatric hypertension and the treatment of ureteric calculi.

Livertox Summary

Doxazosin is a nonselective alpha-1 adrenergic antagonist (alpha-blocker) used in the therapy of hypertension and benign prostatic hypertrophy. Doxazosin is associated with a low rate of transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihypertensive Agents

Pharmacology

Doxazosin decreases standing and supine blood pressure[A180649] and relieves the symptoms of benign prostatic hypertrophy through the inhibition of alpha-1 receptors. Doxazosin may cause hypotension due to its pharmacological actions. This frequently occurs in the upright position, leading to a feeling of dizziness or lightheadedness. The first dose of doxazosin may lead to such effects, however, subsequent doses may also cause them. The risk of these effects is particularly high when dose adjustments occur or there are long intervals between doxazosin doses. Treatment should be started with the 1 mg dose of doxazosin, followed by slow titration to the appropriate dose.[L7282] Patients must be advised of this risk and to avoid situations in which syncope and dizziness could be hazardous following the ingestion of doxazosin.[L7282] Interestingly doxazosin exerts beneficial effects on plasma lipids. It reduces LDL (low-density lipoprotein) cholesterol and triglyceride levels and increases HDL (high-density lipoprotein) cholesterol levels.[A180649] A note on priapism risk In rare cases, doxazosin and other alpha-1 blockers may cause priapism, a painful occurrence of persistent and unrelievable penile erection that can lead to impotence if medical attention is not sought as soon as possible. Patients must be advised of the priapism risk associated with doxazosin and to seek medical attention immediately if it is suspected.[A180670,L7282]
Doxazosin is a quinazoline with antihypertensive and antineoplastic properties. Doxazosin is an alpha-adrenergic antagonist that selectively inhibits alpha-1 adrenergic receptors. Blockages of the alpha-1 adrenergic action on the vascular smooth muscles lead to a decrease in vascular resistance and antihypertensive activity. This agent also shows high affinity to alpha-1c adrenoceptor, the predominant functional type in the prostate, which may partially attribute to its effect in treatment of benign prostatic hyperplasia. Furthermore, doxazosin induces apoptosis in prostate cancer cells mediated through inhibition of protein kinase B (PKB)/Akt-signaling death receptor regulatory pathway.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02C - Antiadrenergic agents, peripherally acting
C02CA - Alpha-adrenoreceptor antagonists
C02CA04 - Doxazosin

Mechanism of Action

Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

74191-85-8

Absorption Distribution and Excretion

Doxazosin is rapidly absorbed in the gastrointestinal tract and peak concentrations are achieved within 2-3 hours after administration. The bioavailability is about 60%-70%. The intake of food with doxazosin is not expected to cause clinically significant effects.
In a pharmacokinetic study using a 1 mg IV radiolabeled dose and a 2 mg oral dose, 63% of the ingested doxazosin was found to be excreted in the feces and about 9% of the dose was found to be excreted in the urine. Traces of radiolabeled unchanged drug were found in the urine and about 5% of the administered drug was found as unchanged drug excreted in the feces.
The volume of distribution of doxazosin is 1.0-1.9 L/kg. In a study of radiolabeled doxazosin administered to pregnant rats, doxazosin was found to cross the placenta.
The clearance of doxazosin is low and ranges from approximately 1-2 ml/min/kg.

Metabolism Metabolites

Hepatic metabolism of doxazosin produces inactive O-demethylated and C-hydroxylated metabolites. Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion. The enzymes involved in the metabolism of doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme. Doxazosin itself is considered to be mainly responsible for its pharmacological action, however, some active metabolites have been identified whose pharmacokinetics have not been adequately characterized.

Wikipedia

Doxazosin
Pimaric_acid

Biological Half Life

The terminal elimination half-life of doxazosin has been estimated at 9-12 hours according to some resources. The FDA label indicates the elimination half-life of doxazosin is 22 hours.

Dates

Modify: 2023-08-15

Acute hepatocellular drug-induced liver injury probably caused by doxazosin

Javier Jiménez Sánchez, Lidia Serrano Díaz, Juan José Martínez Crespo
PMID: 33213177   DOI: 10.17235/reed.2020.7268/2020

Abstract

Drug-induced liver injury (DILI) is a diagnostic challenge, due to the hepatotoxic potential of drugs, herbs and dietary supplements, the variety of pathological phenotypes and the absence of specific biomarkers.


Efficacy and Safety of Doxazosin in Medical Expulsive Therapy for Distal Ureteral Stones: A Systematic Review and Meta-analysis

Li Ma, Shiyue Zou, Lu Yang, Fan Wang
PMID: 32869260   DOI: 10.22037/uj.v16i7.5958

Abstract

Alpha-blockers have been proven as an effective method for increasing the stone expulsion rate of distal ureteral stones. Limited studies have focused on doxazosin; its efficacy remained unclear. We performed this meta-analysis to investigate the efficacy and safety of doxazosin for patients diagnosed with distal ureteral stones less than 10mm.
We systematically searched Ovid MEDLINE®, Cochrane Library, EMBASE, and PubMed for articles comparing doxazosin and conventional care or tamsulosin for distal ureteral stones through October 2019. The outcome measures were stone expulsive rate (SER), stone expulsive time (SET), pain episodes, analgesics consumption, and adverse events.
We included 12 studies involving 836 participants with distal ureteral stones less than 10mm in our review. The present meta-analysis showed doxazosin could significantly increase SER [RR=1.64,95%CI (1.32, 2.04), P < 0.00001], shorten SET [WMD=-3.97,95% CI (-5.68, -2.27), P < 0.00001] compared with conventional care. In the subgroup analyses, doxazosin showed no benefit in the children subgroup (<16 years old) [RR=1.63,95% CI (0.73,3.64), P =0.23]. No statistically significant difference was observed regarding the effectiveness of doxazosin and tamsulosin in SER, SET, and safety. 9 in 286 participants reported doxazosin-related adverse events; most were mild to moderate.
This meta-analysis may suggest that doxazosin is a safe and effective MET for distal ureteral stones less than 10mm. It is not demonstrated to have any significant difference with tamsulosin in SER, SET, and safety. However, it showed no benefits for patients<16 years old.


Doxazosin improved COVID-19 associated nightmare in a patient with major depressive disorder: a case report with a positive rechallenge

Hikaru Hori
PMID: 34030164   DOI: 10.1097/YIC.0000000000000364

Abstract

This article reports on the treatment of a patient with nightmares who was treated with doxazosin of an alpha 1-adrenergic antagonists. A 71-year-old Japanese major depressive disorder (MDD) woman experienced nightmares after the coronavirus disease 2019 pandemic. She had nightmares about being chased by a coronavirus and catching the corona virus. After adding doxazosin 1 mg daily in the morning, her nightmares led to remission without side effects. We also had a rechallenge regimen with doxazosin. The nightmares ceased on the second night of the rechallenge and did not return with continued treatment. This case report suggests that doxazosin may be a useful therapeutic option to target nightmares in individuals with MDD.


Efficacy and tolerability of doxazosin gastro-intestinal therapeutic system versus tamsulosin in patients with lower urinary tract symptoms associated with benign prostatic hyperplasia: A systematic review and meta-analysis

Jianming Guo, Rong Tang
PMID: 34414962   DOI: 10.1097/MD.0000000000026955

Abstract

Alpha1-adrenoceptor antagonists (α1-blockers) are first-line drugs for the treatment of lower urinary tract symptoms associated with benign prostate hyperplasia (BPH). Doxazosin gastrointestinal therapeutic system (GITS) and tamsulosin belong to the 2 most frequently prescribed α1-blockers. This systematic review and meta-analysis was performed to compare the efficacy and tolerability of these 2 α1-blockers.
A systematic review of published randomized controlled trials in English or Chinese language was performed using the PubMed, EMBASE, Cochrane Library, CNKI, Wanfang, and Vip databases. After data extraction and quality assessment, the meta-analysis was performed to compare clinical parameters (International Prostate Symptom Score [IPSS] total [IPSS-T], storage [IPSS-S], voiding [IPSS-V], maximum urine flow [Qmax], and postvoid residual) and adverse events (AEs) that changed after first drug intake.
After the screening, 8 eligible randomized controlled trials with 1316 patients were identified. Doxazosin-GITS showed a significantly higher efficacy compared with tamsulosin (IPSS-T P < .001, IPSS-S P < .001, and IPSS-V P < .001). There were no significant differences between the 2 drugs for changes in Qmax (P = .477) or postvoid residual (P = .739). The overall AEs were significantly lower in the doxazosin-GITS group (risk ratio: 0.77; 95% CI: 0.54-1.08; P = .036). However, dizziness (P = .387), headache (P = .745), asthenia (P = .693), postural hypotension (P = .114), and retrograde ejaculation (P = .187) were similar between the 2 groups.
This meta-analysis indicates that doxazosin-GITS has significantly higher efficacy and lower AEs than tamsulosin in patients with lower urinary tract symptoms/benign prostate hyperplasia.


The safety and efficacy of doxazosin in medical expulsion therapy for distal ureteric calculi: A meta-analysis

Baozhong Yu, Xiang Zheng, Zejia Sun, Peng Cao, Jiandong Zhang, Zihao Gao, Haoyuan Cao, Feilong Zhang, Wei Wang
PMID: 33493214   DOI: 10.1371/journal.pone.0245741

Abstract

Alpha-adrenergic receptor blockers can be effectively used in the context of medical expulsion therapy (MET) to treat ureteric stones. This study was designed to evaluate the safety and efficacy of doxazosin in MET relative to placebo or tamsulosin.
We systematically searched the PubMed, the Cochrane Library, EMBASE, Chinese Academic Database, and Web of Science databases to select randomized controlled trials (RCT) that compared the use of doxazosin with placebo or tamsulosin to treat ureteric stones. All patients we included were limited to those diagnosed with visible stones in the distal ureter. The diameter of ureteric stones does not exceed 10 mm.
Eight trials comparing doxazosin with placebo or tamsulosin containing 667 patients were assessed in the final analysis. The meta-analysis showed that doxazosin effectively treated ureteric stones and was better than placebo in terms of efficacy. Relative to the placebo group, the expulsion rate of stones from the distal ureter (OR = 3.00, 95% CI [2.15, 4.19], I2 = 0%, P < 0.00001) was significantly increased, and the expulsion time (days) was shortened (mean difference) (MD) = -4.03, 95% CI [-4.53, -3.53], P < 0.00001). The doxazosin group experienced fewer pain episodes (MD = -0.78, CI = [-0.94, -0.23], I2 = 0%, P < 0.00001) than the placebo group. A subgroup analysis showed that the doxazosin group had a higher expulsion rate (of 5-10 mm stones) compared with the placebo group. Although doxazosin resulted in significantly more adverse effects compared with the placebo, the patient's symptoms were mild and no further medical interventions were required. Moreover, the expulsion time (days) was shorter for patients receiving doxazosin (MD = -0.61, 95% CI [-0.97, -0.24], I2 = 39%, P = 0.001) than those receiving tamsulosin.
Compared with the placebo group, patients receiving doxazosin had a greater expulsion rate, a reduced expulsion time, and fewer pain episodes. The expulsion time of doxazosin was shorter than that of tamsulosin.


Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection

Allison Koenecke, Michael Powell, Ruoxuan Xiong, Zhu Shen, Nicole Fischer, Sakibul Huq, Adham M Khalafallah, Marco Trevisan, Pär Sparen, Juan J Carrero, Akihiko Nishimura, Brian Caffo, Elizabeth A Stuart, Renyuan Bai, Verena Staedtke, David L Thomas, Nickolas Papadopoulos, Ken W Kinzler, Bert Vogelstein, Shibin Zhou, Chetan Bettegowda, Maximilian F Konig, Brett D Mensh, Joshua T Vogelstein, Susan Athey
PMID: 34114951   DOI: 10.7554/eLife.61700

Abstract

In severe viral pneumonia, including Coronavirus disease 2019 (COVID-19), the viral replication phase is often followed by hyperinflammation, which can lead to acute respiratory distress syndrome, multi-organ failure, and death. We previously demonstrated that alpha-1 adrenergic receptor (⍺
-AR) antagonists can prevent hyperinflammation and death in mice. Here, we conducted retrospective analyses in two cohorts of patients with acute respiratory distress (ARD, n = 18,547) and three cohorts with pneumonia (n = 400,907). Federated across two ARD cohorts, we find that patients exposed to ⍺
-AR antagonists, as compared to unexposed patients, had a 34% relative risk reduction for mechanical ventilation and death (OR = 0.70, p = 0.021). We replicated these methods on three pneumonia cohorts, all with similar effects on both outcomes. All results were robust to sensitivity analyses. These results highlight the urgent need for prospective trials testing whether prophylactic use of ⍺
-AR antagonists ameliorates lower respiratory tract infection-associated hyperinflammation and death, as observed in COVID-19.


Explore Compound Types